molecular formula C4H7N3O2S B13599149 5-methyl-1H-pyrazole-3-sulfonamide

5-methyl-1H-pyrazole-3-sulfonamide

Cat. No.: B13599149
M. Wt: 161.19 g/mol
InChI Key: MPFZPYZBLWZKQU-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrazole-3-sulfonamide: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a sulfonamide group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrazole-3-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with sulfonamide under acidic conditions . Another approach involves the use of tosylhydrazine and substituted aromatic aldehydes followed by cycloaddition with terminal alkynes .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods are favored for their simplicity and cost-effectiveness, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-methyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-methyl-1H-pyrazole-3-sulfonamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various diseases, making it a candidate for drug development .

Medicine: The compound’s sulfonamide group is known for its antibacterial properties. Research is ongoing to explore its efficacy in treating bacterial infections and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . Additionally, the pyrazole ring can interact with various biological pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 1-methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide
  • 3(5)-aminopyrazoles

Comparison: Compared to other pyrazole derivatives, 5-methyl-1H-pyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct biological activities and chemical reactivity. While other pyrazoles may exhibit similar structural features, the presence of the sulfonamide group enhances its potential as an enzyme inhibitor and broadens its range of applications .

Properties

Molecular Formula

C4H7N3O2S

Molecular Weight

161.19 g/mol

IUPAC Name

5-methyl-1H-pyrazole-3-sulfonamide

InChI

InChI=1S/C4H7N3O2S/c1-3-2-4(7-6-3)10(5,8)9/h2H,1H3,(H,6,7)(H2,5,8,9)

InChI Key

MPFZPYZBLWZKQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)S(=O)(=O)N

Origin of Product

United States

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